N-[(4-chlorophenyl)methyl]-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzofuran ring, followed by the formation of the piperidine ring. The final step involves the introduction of the 4-chlorophenylmethyl group and the carboxamide functionality. Reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the carbonyl group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
N-[(4-chlorophenyl)methyl]-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide: shares similarities with other spiro compounds, such as spiro[cyclohexane-1,4’-piperidine]-1’-carboxamide and spiro[2H-1-benzopyran-2,4’-piperidine]-1’-carboxamide.
Unique Features: The presence of the 4-chlorophenylmethyl group and the specific arrangement of the benzofuran and piperidine rings make it unique. These features contribute to its distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c21-15-7-5-14(6-8-15)13-22-19(25)23-11-9-20(10-12-23)17-4-2-1-3-16(17)18(24)26-20/h1-8H,9-13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTFLEPEEYDOQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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